Chloro(3-chloropropyl)dimethylsilane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chloro-(3-chloropropyl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12Cl2Si/c1-8(2,7)5-3-4-6/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLJNLUARMMMLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065138 | |
| Record name | Silane, chloro(3-chloropropyl)dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10605-40-0 | |
| Record name | Chloro(3-chloropropyl)dimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10605-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Silane, chloro(3-chloropropyl)dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010605400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, chloro(3-chloropropyl)dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, chloro(3-chloropropyl)dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro(3-chloropropyl)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.110 | |
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| Record name | (3-CHLOROPROPYL)DIMETHYLCHLOROSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT64JR6F9M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies for Chloro 3 Chloropropyl Dimethylsilane and Its Precursors
Hydrosilylation Reactions in the Synthesis of Chloro(3-chloropropyl)dimethylsilane
The most significant industrial method for producing this compound is the hydrosilylation of allyl chloride with dimethylchlorosilane. This addition reaction involves the attachment of the silicon hydride across the double bond of the allyl chloride. The transition-metal-catalyzed hydrosilylation of alkenes is one of the most vital catalytic reactions in the silicon industry. researchgate.netnih.gov
Catalytic Systems in Hydrosilylation of Allyl Chloride (e.g., Platinum-based, Iridium-based Catalysts)
A variety of transition metal complexes are effective catalysts for the hydrosilylation of allyl chloride, with platinum-based catalysts being the most traditional.
Platinum-based Catalysts: Platinum complexes, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, are conventionally used for the hydrosilylation of allyl chloride. researchgate.netmagtech.com.cn While widely employed, these catalysts can suffer from a lack of selectivity, leading to the formation of undesired by-products. researchgate.net Research has focused on modifying these catalysts by altering the ligands on the platinum complexes or by immobilizing them on supports to improve performance. magtech.com.cn Platinum(0)-carbene complexes have also been shown to be selective and efficient hydrosilylation catalysts. dntb.gov.ua
Iridium-based Catalysts: Iridium complexes have emerged as effective catalysts for this transformation. For instance, the synthesis of this compound can be achieved with high yield using an iridium catalyst like [IrCl(cod)]₂ (cod = 1,5-cyclooctadiene). In a specific example, the reaction of dimethylchlorosilane with allyl chloride in the presence of [IrCl(cod)]₂ and additional 1,5-cyclooctadiene (B75094) at 40°C resulted in a 92% yield of the desired product. amazonaws.com Mechanistic studies have provided insights into the pathways of iridium-catalyzed hydrosilylation of allyl compounds. dntb.gov.ua
Rhodium-based Catalysts: Although the prompt focuses on platinum and iridium, it is noteworthy that rhodium catalysts have demonstrated exceptional efficiency and selectivity in the analogous hydrosilylation of allyl chloride with trichlorosilane (B8805176). researchgate.netnih.gov For example, the Rh(I) catalyst [RhCl(dppbzF)]₂ showed over 99% selectivity and a very high turnover number, significantly outperforming conventional platinum catalysts. researchgate.netnih.govdntb.gov.uanih.gov This suggests the potential of rhodium systems for the synthesis of this compound as well.
Catalyst Performance in the Hydrosilylation of Allyl Chloride
| Catalyst System | Reactant | Key Findings | Reference |
|---|---|---|---|
| Speier's Catalyst (H₂PtCl₆) | Trichlorosilane | Conventional catalyst, but can lead to significant byproduct formation (e.g., 32% yield of byproduct). | researchgate.net |
| Karstedt's Catalyst | Trichlorosilane | Another common Pt catalyst, with similar issues of low selectivity in some cases (e.g., 13% yield of byproduct). | researchgate.net |
| [IrCl(cod)]₂ | Dimethylchlorosilane | Achieved a 92% yield of this compound. | amazonaws.com |
| [RhCl(dppbzF)]₂ | Trichlorosilane | Demonstrated drastically improved efficiency (TON 140,000) and selectivity (>99%) compared to Pt catalysts. | researchgate.netnih.gov |
Optimization of Reaction Conditions and Parameters (e.g., temperature, solvent, catalyst loading, reactant ratios)
Optimizing reaction parameters is crucial for maximizing the yield and selectivity of the hydrosilylation process.
Temperature: The reaction temperature significantly influences both the reaction rate and the prevalence of side reactions. For the iridium-catalyzed synthesis of this compound, a relatively mild temperature of 40°C was effective. amazonaws.com In other hydrosilylation reactions, studies have shown that lower temperatures can favor the desired product; for instance, in the hydrosilylation of allylbenzene, a reaction at 40°C gave a higher conversion (94-96%) than at 90°C (71-79%). scirp.org
Solvent: While some hydrosilylation reactions are run neat, the use of a solvent can be beneficial. Toluene (B28343) is a common solvent for these reactions. scirp.org Ionic liquids have also been explored as a medium to facilitate catalyst recycling in platinum-catalyzed hydrosilylations. dntb.gov.ua
Catalyst Loading: High efficiency is often sought by minimizing the amount of precious metal catalyst. Rhodium catalysts have shown effectiveness at very low loadings, such as 50 ppm, while still achieving high yields. nih.gov
Reactant Ratios: A slight excess of the hydrosilane is often used to ensure complete conversion of the alkene. In one preparation, a molar ratio of approximately 1.15:1 of dimethylchlorosilane to allyl chloride was used. amazonaws.com
Reaction Systems: The use of continuous flow microreactor systems is a modern approach to intensify and optimize hydrosilylation reactions. These systems can improve the conversion of Si-H bonds compared to traditional batch systems. rsc.org
Yield Enhancement and Side Product Mitigation Strategies
A major challenge in the hydrosilylation of allyl chloride is the formation of by-products. The primary side reactions include isomerization of allyl chloride and reduction reactions that can lead to propene and silicon tetrachloride (in the case of trichlorosilane reactions). researchgate.net
Strategies to improve yield and selectivity include:
Catalyst Design: The choice of catalyst and its ligand system is the most critical factor. The development of rhodium catalysts with specific phosphine (B1218219) ligands, for example, has been shown to dramatically suppress the formation of by-products in the hydrosilylation of allyl chloride with trichlorosilane, leading to selectivities greater than 99%. researchgate.netnih.govnih.gov
Immobilization: Supporting platinum complex catalysts on materials like inorganic substrates or polymers can enhance stability and selectivity. magtech.com.cn
Controlled Conditions: Careful control of temperature and reactant addition can minimize side reactions. For example, slow addition of the hydrosilane to the mixture of allyl chloride and catalyst can help maintain a low concentration of the silane (B1218182), which can disfavor certain side reactions. scirp.org
Alternative Synthetic Routes to this compound
While hydrosilylation is the dominant industrial method, other fundamental reactions in organometallic chemistry represent alternative, albeit less common, approaches to forming silicon-carbon bonds. The nucleophilic substitution of chlorosilanes with organometallic reagents like Grignard reagents is a common method for synthesizing tetraorganosilanes. orgsyn.org In principle, a Grignard reagent derived from 1,3-dichloropropane (B93676) could react with dimethyldichlorosilane. However, the selectivity and reactivity of such a reaction would be challenging to control and it is not the preferred industrial route for this specific compound. The direct synthesis involving the reaction of methyl chloride with silicon-copper contact masses is a foundational process for producing methylchlorosilanes like dimethyldichlorosilane, which is a precursor for this compound. acs.org
Preparation of Functionalized Hydrosilanes Derived from this compound
This compound is a valuable precursor for creating other functionalized silanes. A key transformation is the reduction of the Si-Cl bond to an Si-H bond, yielding a functionalized hydrosilane.
For example, this compound can be reduced using a reducing agent like lithium aluminum hydride (LiAlH₄). This reaction selectively converts the chlorosilyl group into a silyl (B83357) hydride, leaving the chloropropyl group intact. This process yields (3-chloropropyl)dimethylsilane, a functionalized hydrosilane, in high yield (89%). amazonaws.com This resulting hydrosilane can then be used in subsequent hydrosilylation reactions or other transformations.
Chemical Transformations and Mechanistic Investigations of Chloro 3 Chloropropyl Dimethylsilane
Nucleophilic Substitution Reactions of the Chloropropyl Moiety
The carbon-chlorine bond at the terminus of the propyl group is susceptible to nucleophilic attack, enabling the introduction of various functional groups. This reactivity is a cornerstone of its utility in materials science and synthetic chemistry.
The synthesis of amino-functionalized silanes is a significant application of chloro(3-chloropropyl)dimethylsilane. The chlorine atom on the propyl group can be displaced by primary or secondary amines through a nucleophilic substitution reaction. This process typically involves reacting this compound with an amine, often in the presence of a base to neutralize the hydrogen chloride byproduct.
This reaction provides a direct route to molecules that combine the properties of silanes with the functionality of amines. These amino-functionalized derivatives are widely used as coupling agents, adhesion promoters, and for surface modification. google.comnih.gov For example, the reaction with dimethylamine (B145610) yields (3-(dimethylamino)propyl)dimethylsilane derivatives, which are precursors to more complex structures.
Table 1: Synthesis of Amino-functionalized Derivatives
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | Primary or Secondary Amine (e.g., RNH₂, R₂NH) | Amino-functionalized silane (B1218182) | Nucleophilic Substitution |
The conversion of the chloropropyl group to an azidopropyl group is a key transformation that makes this silane a valuable building block for "click chemistry." tcichemicals.com This is typically achieved through a nucleophilic substitution reaction with an azide (B81097) salt, most commonly sodium azide (NaN₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF). researchgate.netorganic-chemistry.org The reaction proceeds by displacing the chloride ion to form (3-azidopropyl)dimethylsilyl derivatives. researchgate.net
The resulting azido-functionalized silane is a stable intermediate that can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of a click reaction. tcichemicals.com This allows for the efficient and specific covalent attachment of the silane to molecules or surfaces bearing alkyne groups, forming a stable triazole linkage. This methodology is widely used in materials science for surface functionalization and in biotechnology for bioconjugation. researchgate.netnih.gov The efficiency of the substitution is influenced by reaction conditions such as temperature and time. researchgate.net
Table 2: Synthesis of Azidopropyl Derivatives
| Reactant | Reagent | Solvent | Product | Application |
|---|---|---|---|---|
| This compound | Sodium Azide (NaN₃) | N,N-dimethylformamide (DMF) | (3-Azidopropyl)dimethylchlorosilane | Click Chemistry |
Similar to amines, the chlorine on the propyl chain can be substituted by other nucleophiles such as thiolates (RS⁻) and alkoxides (RO⁻), derived from thiols and alcohols, respectively. The reaction with a thiol in the presence of a base yields a thioether-functionalized silane.
Reactions involving the hydroxyl groups of alcohols or phenols proceed via the corresponding alkoxide or phenoxide, which act as the nucleophile to displace the chloride. These reactions broaden the range of functional silanes that can be prepared from this compound, enabling the introduction of sulfur-containing moieties or ether linkages. google.com
Reactions of the Chlorosilane Moiety
The silicon-chlorine (Si-Cl) bond is highly reactive, particularly towards nucleophiles. This reactivity is distinct from that of the C-Cl bond on the propyl chain and can be exploited for a different set of chemical transformations.
The chlorine atom attached to the silicon center is readily substituted by the organic group from organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li). nih.govgelest.com This reaction forms a new silicon-carbon bond, allowing for the introduction of a wide variety of alkyl, aryl, or vinyl groups at the silicon atom. gelest.com
For instance, reacting this compound with a Grignard reagent like methylmagnesium bromide (CH₃MgBr) would replace the silicon-bound chlorine with a methyl group, yielding (3-chloropropyl)trimethylsilane. This type of reaction is fundamental in organosilicon chemistry for building more complex silane structures. gelest.com The choice between normal addition (silane to Grignard) and reverse addition (Grignard to silane) can influence the degree of substitution, especially with more complex chlorosilanes. gelest.com
Table 3: Reaction with Organometallic Reagents
| Reactant | Reagent Type | Example Reagent | Product Type | Bond Formed |
|---|---|---|---|---|
| This compound | Grignard Reagent | Phenylmagnesium bromide | Aryl-substituted silane | Si-C (Aryl) |
| This compound | Organolithium Reagent | n-Butyllithium | Alkyl-substituted silane | Si-C (Alkyl) |
The Si-Cl bond is highly susceptible to hydrolysis, reacting readily with water to form a silanol (B1196071) ((3-chloropropyl)dimethylsilanol). researchgate.netcfmats.com This reaction is typically rapid and releases hydrogen chloride (HCl) as a byproduct. The initial hydrolysis product, the silanol, is often unstable and can undergo self-condensation. researchgate.net
In the condensation reaction, two silanol molecules react with each other to form a disiloxane, which contains a stable silicon-oxygen-silicon (Si-O-Si) linkage, eliminating a molecule of water. Controlled hydrolysis, by managing the amount of water and the reaction conditions (e.g., pH, temperature), can influence the extent of condensation, leading to the formation of dimers, oligomers, or even polysiloxane polymers, all while retaining the chloropropyl functional group. researchgate.net
Table 4: Hydrolysis and Condensation of the Chlorosilane Moiety
| Reaction Step | Reactant(s) | Product | Byproduct |
|---|---|---|---|
| Hydrolysis | This compound, Water | (3-chloropropyl)dimethylsilanol | Hydrogen Chloride (HCl) |
| Condensation | Two molecules of (3-chloropropyl)dimethylsilanol | 1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane | Water |
Functionalization and Grafting Chemistry Utilizing this compound
This compound is a bifunctional organosilane, featuring both a reactive chlorosilyl group and a chloropropyl group. This dual reactivity makes it a versatile reagent for surface modification and the synthesis of functional materials. Its primary role is as a coupling agent and an intermediate for further chemical transformations. chemimpex.com
Covalent Attachment to Silica (B1680970) Surfaces via Si-O-Si Bond Formation
The covalent modification of silica surfaces is a cornerstone of materials science, crucial for applications ranging from chromatography to electronics. This compound is effectively used to functionalize surfaces like silica, glass, and ceramics. chemimpex.commyskinrecipes.com The process hinges on the high reactivity of the silicon-chlorine (Si-Cl) bond.
The mechanism involves the reaction of the chlorosilyl group with the surface silanol (Si-OH) groups present on the silica substrate. This reaction, which can be initiated by hydrolysis of the Si-Cl bond to a more reactive silanol (Si-OH) intermediate, results in the formation of a highly stable, covalent siloxane bond (Si-O-Si). gac.edu This process anchors the (3-chloropropyl)dimethylsilyl moiety to the surface, leaving the chloropropyl group available for subsequent functionalization. This method is fundamental in preparing specialized materials, such as chiral stationary phases (CSPs) for enantioselective chromatography, where a chiral selector is immobilized onto a silica support. nih.gov The stability of the resulting Si-O-Si linkage ensures the durability of the modified surface under demanding conditions. gac.edu
This surface modification imparts new properties to the substrate, such as improved compatibility with organic polymers or providing a reactive handle for further chemical synthesis. chemimpex.com
Microwave-Assisted Organic Functionalization of Inorganic Surfaces
Microwave-assisted synthesis has emerged as a powerful tool in chemistry, offering significant advantages over conventional heating methods. frontiersin.org These benefits, including dramatically reduced reaction times, improved yields, and enhanced selectivity, are attributed to efficient and rapid volumetric dielectric heating. frontiersin.org
This technology can be effectively applied to the functionalization of inorganic surfaces using reagents like this compound. The grafting reactions, such as the formation of Si-O-Si bonds with silica or the subsequent substitution of the chloroalkyl group, can be accelerated under microwave irradiation. The merits of this approach include not only efficiency and simple operation but also its alignment with the principles of green chemistry by reducing energy consumption and often allowing for the use of less toxic solvents. frontiersin.orgnih.gov For instance, microwave-assisted protocols have been successfully developed for various organic transformations, including C-H activation and cycloaddition reactions, demonstrating the broad applicability of this heating method. frontiersin.orgnih.gov
| Parameter | Conventional Heating | Microwave-Assisted Heating |
| Heating Mechanism | Conduction/Convection | Dielectric Heating (Volumetric) |
| Reaction Time | Hours to Days | Minutes to Hours |
| Energy Efficiency | Lower | Higher |
| Process Control | Slower response | Rapid and precise |
| Potential Outcome | Higher chance of side products | Improved yields and selectivity |
Grafting on Nanomaterials (e.g., Halloysite (B83129) Nanotubes)
The functionalization of nanomaterials is critical for harnessing their unique properties in advanced applications like nanocomposites and nanotechnology. researchgate.netmdpi.com this compound and similar chloropropyl-functionalized silanes are used to modify the surfaces of various nanomaterials, including nanoparticles and halloysite nanotubes (HNTs). chemimpex.comresearchgate.net
Halloysite is a natural clay mineral composed of aluminosilicate (B74896) nanotubes. researchgate.net Its surface is rich in hydroxyl groups, making it suitable for grafting with organosilanes. Research on the related compound, (3-chloropropyl)trimethoxysilane (CPTMS), provides a detailed blueprint for this process. researchgate.netmdpi.comurfu.ruurfu.ru The grafting involves the reaction of the silane with the hydroxyl groups on both the internal and external surfaces of the nanotubes. researchgate.net
The efficiency of this grafting process is influenced by several experimental parameters. Studies have shown that the choice of solvent, the molar ratio of reactants, reaction time, and the type of catalyst all play a crucial role in determining the degree of functionalization. researchgate.netmdpi.com For example, using toluene (B28343) as the solvent and employing catalysts like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) can significantly enhance the grafting density of the chloropropyl silane onto the HNT surface. researchgate.netmdpi.com The successful grafting creates a new hybrid material with a chemically active surface, where the chloropropyl groups act as sites for further reactions to create novel materials for diverse applications. researchgate.netmdpi.com
| Reaction Parameter | Finding/Optimal Condition | Reference |
| Solvent | Toluene was found to be the most effective medium for the silanization process. | mdpi.com |
| Molar Ratio | The optimal molar ratio of HNTs to CPTMS to H₂O was determined to be 1:1:3. | mdpi.com |
| Reaction Time | A refluxing time of 4 hours resulted in the highest degree of grafting. | researchgate.neturfu.ru |
| Catalyst | The addition of triethylamine (Et₃N) and ammonium hydroxide (NH₄OH) increased the grafting yield. | researchgate.netmdpi.com |
Mechanistic Studies of this compound Reactivity
The utility of this compound stems from its dual reactivity, with two distinct electrophilic centers: the silicon atom and the carbon atom attached to chlorine in the propyl chain. chemimpex.com
The Si-Cl bond is characteristic of chlorosilanes and is highly susceptible to nucleophilic attack. gac.eduorgsyn.org It hydrolyzes with great ease in the presence of water to form a dimethylsilanol intermediate, HO-Si(CH₃)₂-(CH₂)₃-Cl. This silanol is unstable and readily undergoes condensation with other silanols or surface hydroxyl groups to form stable Si-O-Si linkages. gac.edu This reactivity is the basis for its use in surface modification (as discussed in 3.3.1) and as a cross-linking agent. chemimpex.com The thermodynamic driving force for this condensation is the high strength and stability of the resulting siloxane bond, as the formation of silicon-oxygen double bonds (Si=O) is highly unfavorable. gac.edu
The second reactive site is the C-Cl bond at the terminus of the propyl group. This primary alkyl chloride can undergo nucleophilic substitution reactions (Sₙ2). This allows for the introduction of a wide variety of functional groups. For example, it can react with amines, such as in the ammonolysis of related compounds to form aminopropylsilanes, which are themselves valuable coupling agents. nih.gov This sequential reactivity—first grafting to a surface via the Si-Cl group, followed by functionalization via the C-Cl group—makes this compound a valuable bifunctional linker in materials synthesis.
Applications of Chloro 3 Chloropropyl Dimethylsilane in Advanced Materials Research
Development of Silane (B1218182) Coupling Agents and Adhesion Promoters
Silane coupling agents are essential components in the fabrication of high-performance composite materials, where they enhance the adhesion between organic polymers and inorganic substrates. myskinrecipes.com Chloro(3-chloropropyl)dimethylsilane serves as a key precursor in the synthesis of these agents, contributing to improved material properties and durability.
Interfacial Adhesion Enhancement in Organic-Inorganic Composite Materials
The performance of composite materials is largely dependent on the strength of the interface between the organic matrix and the inorganic reinforcement. Poor adhesion at this interface can lead to premature failure of the material under stress. Silane coupling agents derived from this compound are used to create a strong and durable bond between these dissimilar materials. chemimpex.commyskinrecipes.com
The chlorosilyl end of the molecule can react with hydroxyl groups present on the surface of inorganic materials like glass, silica (B1680970), and metal oxides, forming a covalent bond. The chloropropyl group, on the other hand, can be further functionalized to be compatible with various organic polymers. This dual reactivity allows the silane to act as a molecular bridge, effectively coupling the organic and inorganic phases and leading to a significant enhancement in interfacial adhesion. mdpi.com
| Composite System | Silane Treatment | Improvement in Interfacial Shear Strength (IFSS) |
| Carbon Fiber/Epoxy | Active Screen Plasma (ASP) with N2-H2 | >30% |
| Carbon Fiber/Epoxy | Active Screen Plasma (ASP) with N2-H2-Ar | >30% |
This table illustrates the significant improvement in interfacial shear strength (IFSS) in carbon fiber/epoxy composites after surface functionalization, a process where silane coupling agents derived from compounds like this compound play a crucial role. mdpi.com
Improvement of Mechanical and Chemical Properties in Reinforced Polymers
The enhanced interfacial adhesion resulting from the use of silane coupling agents directly translates to improved mechanical and chemical properties of reinforced polymers. By ensuring efficient stress transfer from the polymer matrix to the reinforcing filler, these agents contribute to increased strength, stiffness, and toughness of the composite material.
For instance, in fiber-reinforced plastics, the treatment of glass or carbon fibers with silanes derived from this compound leads to composites with superior tensile and flexural strength. mdpi.com Moreover, the improved adhesion helps to prevent the ingress of moisture and other corrosive agents at the interface, thereby enhancing the chemical resistance and long-term durability of the material. chemimpex.com
| Polymer Composite | Reinforcement | Effect of Silane Treatment |
| Polytetrafluoroethylene | Zr-based metallic glass powder | Improved adhesion and formation of interlinked bridges between filler and polymer. mdpi.com |
| Polyethersulfone | Twill-weave carbon fabric | Significant increase in flexural strength and elastic modulus after thermal oxidation and silane treatment. mdpi.com |
This table showcases the impact of surface modification, often involving silane coupling agents, on the mechanical properties of various reinforced polymer composites.
Surface Modification for Tailored Material Properties
Beyond its role in bulk composite materials, this compound is extensively used for the surface modification of various substrates. This process allows for the precise tailoring of surface properties such as hydrophobicity, chemical resistance, and biocompatibility.
Imparting Hydrophobicity and Chemical Resistance to Substrates
The dimethylsilyl group in this compound can impart hydrophobic (water-repellent) properties to a surface. When a substrate is treated with this silane, a thin, covalently bonded layer is formed that alters the surface energy, causing water to bead up and roll off rather than wetting the surface. chemimpex.com This is particularly valuable for protecting materials from moisture damage, corrosion, and biofouling.
The resulting organosilane layer also provides a barrier against chemical attack, enhancing the resistance of the substrate to various solvents, acids, and bases. This is a critical attribute in applications where materials are exposed to harsh chemical environments. chemimpex.com
Functionalization of Mesoporous and Amorphous Silica
Mesoporous and amorphous silica materials, with their high surface area and ordered pore structures, are widely used in catalysis, separation, and drug delivery. The surface of these materials is rich in silanol (B1196071) (Si-OH) groups, which can be readily functionalized using this compound.
This functionalization allows for the introduction of various organic groups onto the silica surface, thereby modifying its properties. For example, the chloropropyl group can be converted to other functional groups, such as amines or thiols, which can then be used to immobilize catalysts, enzymes, or drugs. This tailored functionalization is key to the development of advanced materials for a wide range of applications. nih.govresearchgate.net
Modification of Glass, Metal, and Ceramic Surfaces
Similar to silica, the surfaces of glass, metals, and ceramics also possess hydroxyl groups that can react with this compound. chemimpex.com This surface modification can be used to improve the adhesion of coatings, paints, and adhesives to these substrates. chemimpex.commyskinrecipes.com
For instance, treating a glass surface with this silane can create a hydrophobic and oleophobic (oil-repellent) coating, making it easier to clean. In the case of metals, a silane layer can provide corrosion protection by acting as a barrier to moisture and electrolytes. On ceramic surfaces, functionalization can be used to alter the surface chemistry for applications in sensors and electronic devices. chemimpex.com
Role as a Precursor and Intermediate in Polymer Science and Engineering
This compound is a bifunctional organosilicon compound that serves as a crucial building block and intermediate in polymer science and engineering. Its structure, featuring both a reactive chlorosilyl group (-Si(CH₃)₂Cl) and a robust chloropropyl group (-CH₂CH₂CH₂Cl), allows for sequential and selective chemical transformations. This dual reactivity makes it an invaluable tool for the precise synthesis of complex macromolecular architectures, including block copolymers, functionalized polymers, and advanced polymer networks.
Synthesis of Organosilicon Block Copolymers
This compound is utilized as a key intermediate in the synthesis of well-defined organosilicon block copolymers. capatue.com Its primary role is in the creation of functionalized macroinitiators or as a terminating agent that introduces a reactive site at a polymer chain end. This functionality can then be used to initiate the polymerization of a second monomer, leading to the formation of a diblock copolymer.
End-Capping and Functionalization in Controlled Polymerization Processes (e.g., Anionic Ring-Opening Polymerization of Cyclotrisiloxanes)
The most significant application of this compound in polymer synthesis is as an end-capping agent, particularly in the anionic ring-opening polymerization (AROP) of cyclotrisiloxanes like D₃. gwunitedsilicones.com AROP is a controlled/"living" polymerization technique that produces polymers with predictable molecular weights and very narrow molecular weight distributions (polydispersity index, PDI ≈ 1.0–1.2). ecopowerchem.com
In this process, an initiator such as butyllithium is used to open the strained D₃ ring and create a living silanolate chain end. gwunitedsilicones.comecopowerchem.com The polymerization proceeds until the desired molecular weight is achieved. At this point, this compound is added to the reaction. The highly reactive silicon-chlorine bond of the silane readily reacts with the living silanolate anion at the polymer chain end, effectively terminating the polymerization. gwunitedsilicones.comecopowerchem.com This termination step simultaneously "caps" the polymer chain, introducing a stable dimethylsilyl group at the terminus, along with a pendant chloropropyl group that is available for subsequent chemical modification. gwunitedsilicones.com This method provides a reliable route to functionalize the polymer chain end with a reactive alkyl halide.
| Polymerization Process | Monomer | Initiator | End-Capping Agent | Resulting Functional Group |
| Anionic Ring-Opening Polymerization (AROP) | Hexamethylcyclotrisiloxane (B157284) (D₃) | Butyllithium | This compound | -CH₂CH₂CH₂Cl |
Preparation of Telechelic Polymers (e.g., Poly(dimethylsiloxane) Telechelics)
Telechelic polymers are macromolecules that possess reactive functional groups at both chain ends. These polymers are essential precursors for synthesizing block copolymers and cross-linked networks. This compound is instrumental in preparing monofunctional PDMS, a key step towards creating telechelics and other complex structures. gwunitedsilicones.comecopowerchem.com
The synthesis of monofunctional 3-chloropropyl-PDMS via AROP, as described previously, is a prime example of creating a polymer with a single, precisely placed functional group. gwunitedsilicones.comecopowerchem.com While this compound itself introduces only one functional group, the principles of end-capping can be extended to create true telechelics (α,ω-difunctional polymers). This is typically achieved by using a difunctional initiator that can propagate polymerization in two directions, followed by termination with a functionalizing agent like this compound on both living ends. The resulting chloropropyl-terminated polymers can then undergo nucleophilic substitution reactions to introduce a wide variety of other functionalities, such as amines, azides, or alkynes, making them versatile building blocks in polymer chemistry.
Fabrication of Hybrid Polymer/Lipid Vesicles and Membrane Reinforcement
The block copolymers synthesized using this compound as a precursor, such as PDMS-b-PEO, are widely used in the formation of hybrid polymer/lipid vesicles. ecopowerchem.com These vesicles are self-assembled nanostructures that combine the biocompatibility and softness of natural lipid membranes (liposomes) with the enhanced stability, toughness, and chemical versatility of purely polymeric membranes (polymersomes). ecopowerchem.com
PDMS-b-PEO, an amphiphilic block copolymer, can co-assemble with natural phospholipids in aqueous solutions to form hybrid membranes. cfmats.com The hydrophobic PDMS block integrates within the hydrophobic core of the lipid bilayer, while the hydrophilic PEO block is exposed to the aqueous environment. Research has shown that incorporating such block copolymers into lipid membranes can significantly reinforce the vesicle structure, leading to elevated stability against mechanical stress and improved membrane toughness. myskinrecipes.com The ability to precisely synthesize these copolymers, which begins with intermediates like this compound, is therefore crucial for tuning the mechanical properties and permeability of these advanced membrane platforms for applications in drug delivery and artificial cells. ecopowerchem.com
Formation of Cross-linked Polymer Networks for Coatings and Adhesives
This compound serves as a precursor for polymers that can be formulated into cross-linked networks for high-performance coatings and adhesives. megavietnam.vnspecialchem.com The chloropropyl group introduced by the silane is a versatile reactive handle that can participate in various cross-linking reactions.
For example, the chloropropyl group can be converted to other functional groups, such as epoxides or amines, which can then undergo curing reactions. Alternatively, the chloro group itself can react with nucleophiles (e.g., amines, thiols) on other polymer chains to form covalent cross-links. This cross-linking process transforms liquid or thermoplastic polymer precursors into a durable, three-dimensional network.
As a silane, the compound also promotes adhesion between the organic polymer matrix and inorganic substrates like glass, metals, or ceramics. megavietnam.vnspecialchem.comchemimpex.com The silane portion of the molecule can form strong, covalent oxane bonds (Si-O-Substrate) with hydroxyl groups on the substrate surface, while the organic part of the molecule is integrated into the polymer network. This dual functionality makes it an effective component in formulations for adhesives, sealants, and protective coatings where strong and durable adhesion is critical. megavietnam.vnchemimpex.com
| Application | Function of Silane | Key Reactive Group | Benefit |
| Coatings | Adhesion Promoter, Cross-linker Precursor | Chloropropyl (-C₃H₆Cl) | Enhanced durability and substrate adhesion megavietnam.vnspecialchem.com |
| Adhesives | Coupling Agent, Cross-linker Precursor | Chloropropyl (-C₃H₆Cl) | Improved bonding strength and chemical resistance megavietnam.vnchemimpex.com |
| Sealants | Intermediate for functional polymers | Chloropropyl (-C₃H₆Cl) | Increased durability and environmental resistance specialchem.com |
Use as a Rubber Processing Additive
In the rubber industry, chloropropyl-functionalized silanes act as processing additives and coupling agents, particularly for halogenated rubbers filled with inorganic materials like silica. cfmats.comusi-chem.com While this compound is a monochlorosilane, related chloropropyl trialkoxysilanes are widely used for this purpose, and they function on the same principle. These additives are crucial for improving the compatibility and bonding between the organic rubber matrix and the inorganic filler particles. cfmats.com
The silane functions as a molecular bridge:
The silane end of the molecule (often after hydrolysis of alkoxy or chloro groups to silanols) reacts with hydroxyl groups on the surface of the inorganic filler (e.g., silica), forming stable covalent bonds.
The chloropropyl group on the other end of the silane can react with the halogenated rubber matrix (e.g., chloroprene (B89495) or chlorinated butyl rubber) during the vulcanization process. cfmats.comusi-chem.com
This coupling action enhances the dispersion of the filler within the rubber, which reduces the viscosity of the rubber compound and improves processability. capatue.com Furthermore, the strong interfacial bonding significantly improves the mechanical properties of the final vulcanized rubber, such as tensile strength, modulus, and abrasion resistance, which are critical for applications like tires and industrial rubber goods. gwunitedsilicones.com
Synthesis of Specialty Chemicals and Intermediates
This compound serves as a versatile and crucial intermediate in the synthesis of a variety of specialty chemicals. chemimpex.com Its bifunctional nature, featuring both a reactive chlorosilane group and a chloropropyl group, allows for sequential and controlled reactions. This dual reactivity makes it an invaluable building block for creating complex molecules and high-performance materials. chemimpex.com The silicon-chlorine bond is readily susceptible to nucleophilic attack by alcohols, amines, or water, while the carbon-chlorine bond on the propyl chain can participate in reactions such as nucleophilic substitutions. This enables its integration into diverse chemical structures, acting as a linker or introducing a reactive silane moiety for further functionalization. cfmats.com
Intermediates for Pharmaceutical and Agrochemical Compounds
In the fields of pharmaceutical and agrochemical research, this compound is utilized as a key intermediate for the synthesis of complex organosilicon compounds. chemimpex.com The incorporation of a silicon atom into bioactive molecules can modulate their physicochemical properties, such as lipophilicity, metabolic stability, and bond angles, potentially leading to enhanced efficacy or novel modes of action.
The compound's primary role is to introduce a dimethylsilylpropyl group into a target molecule. This is typically achieved by reacting the chloropropyl group with a suitable nucleophile on a pharmaceutical or agrochemical scaffold. The remaining chlorosilyl group can then be hydrolyzed to a silanol, which may interact with biological targets, or it can be used for further chemical modifications. This strategic incorporation of a silicon-containing moiety is a key step in producing advanced intermediates for the development of new therapeutic and crop protection agents. chemimpex.comcfmats.com
Development of Advanced Materials with Tailored Functionalities
The unique structure of this compound makes it a fundamental component in the synthesis of advanced materials, such as specialized block copolymers and surface-modified substrates with precisely engineered properties. chemimpex.com
As an intermediate, it facilitates the creation of block copolymers by enabling the connection of different polymer segments. alfa-chemistry.com For instance, one end of the molecule can react to initiate or terminate a polymer chain, while the other reactive site is used to attach a different type of polymer block. This results in materials that combine the distinct properties of their constituent polymers, such as having both rigid and flexible domains.
Furthermore, it is extensively used as a silane coupling agent and for surface modification. chemimpex.commyskinrecipes.com By reacting with inorganic surfaces like glass, metals, or silica, it forms a durable covalent bond, while the chloropropyl group remains available for further reaction. myskinrecipes.com This allows for the "grafting" of organic functionalities onto inorganic substrates, which is critical for enhancing adhesion between organic polymers and inorganic fillers in composite materials, improving durability and mechanical strength. chemimpex.commyskinrecipes.com This surface tailoring can impart specific functionalities, such as hydrophobicity or chemical resistance, to the material. chemimpex.com
| Material Type | Role of this compound | Tailored Functionality | Industry Application |
|---|---|---|---|
| Composite Materials | Silane Coupling Agent | Enhanced adhesion between organic and inorganic phases | Automotive, Construction, Aerospace |
| Block Copolymers | Intermediate / Linker | Combines distinct polymer properties (e.g., flexibility and rigidity) | Adhesives, Sealants, Coatings |
| Surface-Modified Nanoparticles | Surface Modifier | Improved compatibility with organic substrates, hydrophobicity | Nanotechnology, Polymer Science |
| Modified Glass/Metals/Ceramics | Surface Modifier | Improved hydrophobic properties and chemical resistance | Electronics, Packaging |
Precursors for Medical Imaging Ligands (e.g., ¹⁸F-radiolabeled organosilicon compounds for PET)
This compound is a critical starting material in the synthesis of advanced diagnostic agents, specifically ¹⁸F-radiolabeled organosilicon compounds used as ligands for Positron Emission Tomography (PET) imaging. alfa-chemistry.com PET is a powerful non-invasive imaging technique that relies on the detection of radiation from positron-emitting radionuclides, with Fluorine-18 (¹⁸F) being one of the most important due to its optimal half-life (approx. 109.8 minutes) and low positron energy, which allows for high-resolution images. openmedscience.com
The synthesis of these PET ligands often involves creating a complex molecule that can selectively bind to a biological target (like a receptor or enzyme) and carries the ¹⁸F radioisotope. This compound is used to construct the core structure of these ligands. For example, it is a key precursor for preparing misonidazole-based ¹⁸F-radiolabeled organosilicon compounds. alfa-chemistry.com
The synthetic strategy involves using the this compound to build a silicon-containing molecule which is then attached to a biologically active moiety. This organosilicon precursor is designed to be stable in vivo and to readily undergo fluorination in the final step of the synthesis. The silicon-fluoride acceptor (SiFA) approach is a modern method that simplifies the radiolabeling process. youtube.com In this method, a precursor containing a silicon atom is prepared, which can then be quickly and efficiently labeled with ¹⁸F via an isotopic exchange reaction (¹⁹F for ¹⁸F). youtube.comhelsinki.fi This process is often automated and allows for the reliable production of PET radiotracers for clinical and research use. nih.gov
| Component/Process | Description | Significance in PET Ligand Synthesis |
|---|---|---|
| This compound | Starting material with dual chloro- functionalities. | Provides the organosilicon backbone for the final imaging agent. alfa-chemistry.com |
| Fluorine-18 (¹⁸F) | Positron-emitting radionuclide with a ~110-minute half-life. | The imaging isotope that allows for detection by the PET scanner. openmedscience.com |
| Misonidazole-based moiety | A biologically active molecule that targets specific tissues or cells. | Directs the radiotracer to the area of interest in the body for imaging. |
| SiFA (Silicon-Fluoride Acceptor) Technology | A chemical motif that facilitates rapid isotopic exchange of ¹⁹F for ¹⁸F. | Enables simple, efficient, and often automated radiolabeling under mild conditions. youtube.com |
Analytical and Spectroscopic Characterization Techniques for Chloro 3 Chloropropyl Dimethylsilane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of Chloro(3-chloropropyl)dimethylsilane. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ²⁹Si, detailed information about the molecular framework can be obtained.
Proton NMR (¹H NMR) spectroscopy provides information on the different types of protons and their neighboring atoms within the molecule. For this compound, with the chemical structure Cl-CH₂-CH₂-CH₂-Si(CH₃)₂-Cl, distinct signals are expected for the protons of the dimethylsilyl group and for each of the three methylene (B1212753) groups in the chloropropyl chain.
The electron-withdrawing effects of the chlorine atom and the silicon atom significantly influence the chemical shifts of the adjacent protons. The protons on the two methyl groups attached to the silicon [(CH₃)₂Si] are in the most electron-rich environment and are expected to appear as a singlet at the most upfield position. The protons of the three methylene groups (-CH₂-) will appear as multiplets due to spin-spin coupling with adjacent protons. The methylene group attached to the terminal chlorine atom (Cl-CH₂-) will be the most deshielded and thus appear at the highest chemical shift (downfield). Conversely, the methylene group attached to the silicon atom (-CH₂-Si) will be the most shielded of the propyl chain protons.
Based on data from analogous compounds like (chloropropyl)trimethoxysilane and chloro(chloromethyl)dimethylsilane, the expected chemical shifts can be predicted. chemicalbook.comchemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| (CH ₃)₂Si- | 0.4 - 0.6 | Singlet |
| -Si-CH ₂- | 0.8 - 1.2 | Multiplet |
| -CH₂-CH ₂-CH₂- | 1.8 - 2.1 | Multiplet |
| Cl-CH ₂- | 3.5 - 3.7 | Multiplet |
Note: Predicted values are based on analysis of structurally similar compounds and general principles of NMR spectroscopy.
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to probe the carbon skeleton of the molecule. In this compound, five distinct carbon signals are anticipated: one for the two equivalent methyl carbons and one for each of the three carbons in the propyl chain.
The chemical shifts in ¹³C NMR are also heavily influenced by the electronegativity of neighboring atoms. The carbon atom bonded to the chlorine (C-Cl) will be the most deshielded, appearing at the highest ppm value. The carbon atom bonded to the silicon (C-Si) will be significantly more shielded. The two methyl carbons attached to the silicon will be the most shielded, appearing at the lowest chemical shift. Analysis of similar structures like 1-chloropropane (B146392) and 3-chloropropylamine (B7771022) hydrochloride helps in predicting these shifts. docbrown.infochemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| (C H₃)₂Si- | 1 - 5 |
| -Si-C H₂- | 15 - 20 |
| -CH₂-C H₂-CH₂- | 26 - 30 |
| Cl-C H₂- | 45 - 50 |
Note: Predicted values are based on analysis of structurally similar compounds and general principles of NMR spectroscopy.
Silicon-29 NMR (²⁹Si NMR) spectroscopy is a powerful tool for directly investigating the environment of the silicon atom. Since silicon is the central atom in many organosilane compounds, ²⁹Si NMR provides valuable information about the substituents attached to it. Chemical shifts are reported relative to a tetramethylsilane (B1202638) (TMS) standard. researchgate.net
For this compound, the silicon atom is bonded to two methyl groups, one 3-chloropropyl group, and one chlorine atom. The presence of the electronegative chlorine atom directly attached to the silicon is expected to shift the ²⁹Si resonance downfield compared to analogous silanes that lack a direct Si-Cl bond. The chemical shift will be characteristic of a chlorodimethylsilyl group. Research on various organosilyl chlorides shows that the specific chemical shift provides a sensitive probe of the electronic environment around the silicon nucleus. researchgate.netresearchgate.net
Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy)
Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent bonds.
Key vibrational modes include the C-H stretching of the methyl and methylene groups, the C-Cl stretching of the chloropropyl group, and vibrations involving the silicon atom. Based on spectra of related compounds like (3-chloropropyl)trimethoxysilane, specific frequency ranges for these vibrations can be anticipated. researchgate.netresearchgate.net
Table 3: Expected FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
| C-H Stretching | 2850 - 3000 | Aliphatic C-H bonds in methyl and methylene groups. |
| Si-CH₃ Bending | 1250 - 1270 | Characteristic symmetric deformation of the methyl groups on silicon. |
| Si-C Stretching | 800 - 850 | Stretching vibration of the silicon-carbon bonds. |
| C-Cl Stretching | 650 - 800 | Stretching vibration of the carbon-chlorine bond. |
Note: Expected frequency ranges are based on typical values for these functional groups and data from analogous compounds.
Chromatographic Methods for Purity and Molecular Weight Distribution
Chromatographic techniques are essential for separating this compound from reaction byproducts and starting materials, as well as for determining its purity.
Gas Chromatography (GC), often referred to as Vapor Phase Chromatography (VPC), is the primary method for assessing the purity of volatile compounds like this compound. In this technique, the sample is vaporized and passed through a column with a stationary phase. The components of the sample are separated based on their boiling points and interactions with the stationary phase.
Commercial-grade this compound is typically analyzed by GC to confirm its purity, which is often specified as being ≥95% or >96.0%. sigmaaldrich.comtcichemicals.com The method involves injecting a small amount of the sample into the gas chromatograph, where it is separated into its components. A detector, commonly a Flame Ionization Detector (FID), generates a signal for each component, resulting in a chromatogram. The purity is calculated by comparing the area of the peak corresponding to this compound to the total area of all peaks in the chromatogram. patsnap.com This analytical method is crucial for quality control in both laboratory synthesis and industrial production.
Size Exclusion Chromatography (SEC) for Polymer Characterization
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful analytical technique for determining the molecular weight distribution of polymers. The principle of SEC is based on the separation of molecules according to their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the stationary phase and therefore elute first, while smaller molecules penetrate the pores to a greater extent and have longer retention times.
In the context of polymers derived from this compound, SEC is employed to determine key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). The PDI is a measure of the breadth of the molecular weight distribution, with a value of 1.0 indicating a monodisperse sample where all polymer chains have the same length.
Research into the synthesis of linear polysiloxanes containing chloropropyl groups has demonstrated the utility of SEC in characterizing the resulting polymers. For instance, the Piers-Rubinsztajn reaction has been utilized to produce chloropropyl-functionalized linear polysiloxanes with molecular weights reaching up to 70.3 kg·mol⁻¹ and yields as high as 95%. fishersci.ca The characterization of these polymers by SEC would reveal their molecular weight distribution and provide insights into the control and efficiency of the polymerization reaction.
While specific, detailed SEC data for a wide range of polymers derived directly from this compound is not extensively available in the public domain, the analysis of related polysiloxanes provides a clear indication of the data that can be obtained. For example, the hydrolytic polycondensation of various organic chlorosilanes and tetraethyl orthosilicate (B98303) has been used to synthesize branched polymethylhydrosiloxanes. SEC analysis of these polymers has yielded detailed information on their molecular weight characteristics. amazonaws.com
Below is an illustrative data table showcasing the type of information that can be obtained from SEC analysis of such polysiloxanes.
| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Branched Polymethylhydrosiloxane 1 | 2440 | 5750 | 2.4 |
| Branched Polymethylhydrosiloxane 2 | 3150 | 7250 | 2.3 |
| Branched Polymethylhydrosiloxane 3 | 4880 | 10350 | 2.1 |
| Branched Polymethylhydrosiloxane 4 | 6310 | 9465 | 1.5 |
This table is illustrative and based on data for branched polymethylhydrosiloxanes to demonstrate the application of SEC. amazonaws.com
Elemental Analysis for Quantitative Composition and Grafting Efficiency
Elemental analysis is a fundamental technique used to determine the elemental composition of a sample. In the context of materials modified with this compound or its derivatives, elemental analysis is a powerful tool for quantifying the extent of surface modification and calculating the grafting efficiency.
A notable example is the grafting of (3-chloropropyl)trimethoxysilane (CPTMS), a related compound, onto the surface of halloysite (B83129) nanotubes (HNTs). sigmaaldrich.com In these studies, the amount of carbon, hydrogen, and nitrogen is determined for both the unmodified and modified HNTs. The increase in the carbon content after the reaction is directly proportional to the amount of the silane (B1218182) that has been successfully grafted onto the surface.
The grafting efficiency can be calculated based on the percentage of carbon obtained from the elemental analysis. Researchers have systematically studied the effect of various reaction parameters, such as the solvent, reaction time, and molar ratio of reactants, on the degree of grafting.
For instance, the choice of solvent was found to significantly influence the grafting efficiency of CPTMS onto HNTs. Toluene (B28343) was identified as the most effective solvent, yielding the highest degree of grafting compared to other solvents like ethanol, tetrahydrofuran, 1,4-dioxane, and n-hexane. sigmaaldrich.com
The effect of reaction time on the grafting efficiency has also been investigated. The data revealed that the degree of grafting can vary with the duration of the reaction, often reaching an optimal point before potentially decreasing. sigmaaldrich.com
The following interactive data table summarizes the research findings on the effect of reaction time on the grafting efficiency of (3-chloropropyl)trimethoxysilane onto halloysite nanotubes in toluene.
| Reaction Time (hours) | Degree of Grafting (%) |
| 4 | 24.29 |
| 35 | 22.50 |
| 48 | 21.16 |
Data sourced from a study on the grafting of (3-chloropropyl)trimethoxysilane on halloysite nanotubes. sigmaaldrich.com
These findings underscore the importance of elemental analysis in optimizing the surface modification process and ensuring the desired level of functionalization is achieved. This quantitative data is essential for tailoring the properties of the modified materials for specific applications.
Future Research Directions and Emerging Applications of Chloro 3 Chloropropyl Dimethylsilane
Exploration of Novel Catalytic Systems for Enhanced Synthesis and Functionalization
Future advancements in the synthesis and functionalization of Chloro(3-chloropropyl)dimethylsilane are intrinsically linked to the development of more efficient and selective catalytic systems. Research is moving beyond traditional methods, such as the Müller-Rochow process, to explore catalysts that offer higher yields, lower energy consumption, and greater control over the reaction pathways. One promising avenue is the investigation of manganese-catalyzed hydrosilylation reactions, which could offer new routes for silane (B1218182) functionalization. acs.orgacs.org Molecular modeling is being employed to understand the mechanisms of these catalytic reactions, aiming to design pre-catalyst candidates with improved performance. acs.org The goal is to create catalytic processes that are not only more efficient but also align with the principles of green chemistry, reducing waste and avoiding hazardous substances.
Design and Development of Advanced Materials with Precisely Engineered Properties
This compound is a key intermediate in the synthesis of advanced materials where precise control over properties is critical. chemimpex.com Its bifunctional nature allows it to act as a crucial component in creating block copolymers and as a silane coupling agent to enhance adhesion between organic and inorganic phases in composite materials. illinois.edu This is particularly valuable in the automotive, aerospace, and construction industries. chemimpex.com Future research is focused on designing materials with tailored characteristics, such as enhanced thermal stability, specific hydrophobic or hydrophilic properties, and improved mechanical durability. chemimpex.com Researchers are utilizing the compound to develop surface-modified nanoparticles and advanced composites, capitalizing on its ability to impart chemical resistance and hydrophobicity. chemimpex.com
Below is a table summarizing the properties that can be engineered into materials using this compound.
| Engineered Property | Application Area | Mechanism of Action |
| Enhanced Adhesion | Composites, Adhesives, Sealants | Acts as a coupling agent, forming stable bonds between organic polymers and inorganic substrates. illinois.eduaip.org |
| Hydrophobicity | Coatings, Surface Modification | The dimethylsilane group imparts water-repellent properties to surfaces like glass, metals, and ceramics. chemimpex.com |
| Thermal Stability | High-Performance Polymers | Incorporation into polymer backbones, such as in siloxane-based materials, can increase resistance to heat degradation. |
| Chemical Resistance | Protective Coatings, Composites | Forms a durable, cross-linked structure that protects underlying materials from chemical attack. chemimpex.com |
| Controlled Morphology | Block Copolymers, Nanotechnology | Serves as an intermediate that allows for the precise synthesis of polymers with defined block structures and functionalities. |
Expansion into Biomedical and Bio-related Applications
The unique reactivity of this compound and its derivatives is paving the way for significant applications in the biomedical field. A key emerging use is as a starting material in the synthesis of specialized organosilicon compounds for medical imaging. For instance, it is used to prepare misonidazole-based, ¹⁸F-radiolabeled compounds that act as positron emission tomography (PET) ligands for imaging hypoxic tumors.
Furthermore, its role as a precursor for bioactive silanes and in drug delivery systems is an active area of investigation. chemimpex.com Silane functionalization is being used to modify the surfaces of mesoporous materials to optimize the adsorption and release of antiviral drugs. nih.gov Research is also exploring the biological activities of its derivatives, with preliminary studies suggesting potential effects on cell cycle regulation and apoptosis, which could open doors for new therapeutic agents.
Investigations into Sustainable Synthesis and Green Chemistry Methodologies
In line with the global push for environmental sustainability, a significant research focus is on developing greener synthetic routes for organosilanes like this compound. Traditional methods often involve hazardous reagents and generate substantial waste. researchgate.net Green chemistry principles are being applied to revolutionize this process, emphasizing waste prevention, atom economy, and the use of less hazardous chemicals. nih.gov
A key area of development is the direct synthesis of organosilanes using less harmful starting materials and more environmentally friendly catalysts. researchgate.net Mechanochemistry, which uses mechanical force to induce chemical reactions, represents a powerful green approach that can reduce or eliminate the need for solvents. ethz.ch Research is also actively seeking alternatives to chlorosilanes, such as alkoxysilanes, to create more sustainable production cycles for silicone-based materials. researchgate.net
The table below outlines key green chemistry principles and their application to organosilane synthesis.
| Green Chemistry Principle | Application in Organosilane Synthesis | Potential Benefit |
| Waste Prevention | Developing direct synthesis routes with high selectivity to minimize by-products. researchgate.net | Reduced environmental impact and lower disposal costs. |
| Atom Economy | Designing reactions, such as hydrosilylation, that incorporate a maximum amount of starting materials into the final product. | Increased efficiency and conservation of raw materials. |
| Use of Safer Solvents & Reagents | Exploring solvent-less techniques like mechanochemistry or using benign solvents like water or ionic liquids. nih.govethz.ch | Reduced risk to human health and the environment. |
| Catalysis | Employing highly active and selective catalysts to enable reactions under milder conditions and reduce energy consumption. nih.gov | Lower energy costs and smaller carbon footprint. |
| Use of Renewable Feedstocks | Investigating bio-based precursors as potential starting materials. nih.gov | Reduced reliance on fossil fuels and enhanced sustainability. |
Computational Chemistry and Molecular Modeling for Predicting Reactivity and Material Performance
Computational chemistry and molecular modeling have become indispensable tools for accelerating the discovery and design of new materials and chemical processes. In the context of this compound, these methods are being used to predict its reactivity and the performance of materials derived from it. Density Functional Theory (DFT) is a powerful quantum mechanical method used to compute material properties with high accuracy. dranshuman.me
Researchers use DFT to study the stability of Si-C bonds in organosilane precursors under different reaction conditions, which is crucial for controlling polymerization and preventing unwanted side reactions. researchgate.net These computational models can predict the electronic structure, reactivity, and thermodynamic properties of molecules, providing insights that are difficult to obtain through experiments alone. nih.gov By simulating how modifications to the silane molecule will affect the properties of the resulting polymers or surface coatings, scientists can rationally design new materials with desired characteristics, significantly reducing the time and cost of experimental work. nih.gov
Application in Micro- and Nanofabrication Techniques (e.g., Lithographic/Printing Patterning)
The ability of organosilanes to form self-assembled monolayers (SAMs) on various substrates makes them highly valuable for micro- and nanofabrication. aip.org this compound and similar compounds are used to precisely modify surfaces, such as silicon dioxide, to create well-defined patterns on a microscopic scale. aip.orgmyskinrecipes.com These functionalized surfaces can act as templates for the site-specific deposition of other materials. acs.org
Future research is focused on refining these techniques for advanced applications. This includes using plasma etching and backfilling methods to create complex, multifunctional surfaces with different chemical properties in adjacent regions. aip.orgaip.org These patterned SAMs can serve as resists in wet chemical etching processes or as guiding templates for the self-assembly of nanoparticles or biological molecules. illinois.eduacs.org The development of these techniques is crucial for manufacturing next-generation electronic devices, sensors, and lab-on-a-chip systems.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing Chloro(3-chloropropyl)dimethylsilane, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves the reaction of dimethylchlorosilane with 3-chloropropene in the presence of a platinum catalyst (e.g., Karstedt catalyst) under inert conditions. Key steps include:
- Refluxing at 80–100°C for 12–24 hours in anhydrous toluene .
- Purification via fractional distillation under reduced pressure (boiling point: ~149°C, refractive index: 1.436–1.438) .
- Purity Validation : Use gas chromatography (GC) with flame ionization detection (FID) to confirm >97% purity. NMR (¹H, ¹³C, and ²⁹Si) and FTIR spectroscopy are critical for structural confirmation .
Q. How should researchers characterize the physical and chemical properties of this compound?
- Key Properties and Techniques :
| Property | Value | Method |
|---|---|---|
| Density | 1.086 g/mL | Pycnometry |
| Refractive Index | 1.436–1.438 | Abbe refractometer |
| Solubility | Decomposes in water; soluble in organic solvents (e.g., toluene, THF) | Gravimetric analysis |
- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen to assess decomposition thresholds (flash point: 22°C) .
Advanced Research Questions
Q. How can this compound be utilized in surface functionalization of inorganic substrates?
- Methodological Answer : The compound acts as a coupling agent due to its hydrolyzable chloride and organofunctional groups. For silica nanoparticle modification:
Hydrolysis : React with water/ethanol (1:4 v/v) at pH 4–5 for 1 hour.
Condensation : Adsorb onto SiO₂ nanoparticles under sonication (30 min, 40°C).
Validation : XPS or EDX to confirm Si–O–Si linkages; contact angle measurements to assess hydrophobicity .
Q. What experimental designs are suitable for resolving contradictions in reported reaction efficiencies of this compound?
- Approach :
- Controlled Variables : Standardize catalyst concentration (0.1–0.5 mol%), solvent (anhydrous vs. technical grade), and reaction time .
- Statistical Analysis : Use factorial design (e.g., 2³ DOE) to identify interactions between variables. ANOVA to quantify significance (p < 0.05) .
- Cross-Lab Validation : Compare results with independent labs using identical starting materials (e.g., ≥99.5% purity silane) .
Q. How can researchers assess the environmental impact of this compound in aquatic systems?
- Experimental Framework :
- Degradation Studies : Hydrolyze the compound in buffered solutions (pH 7–9) and analyze by LC-MS for chloropropanol byproducts .
- Ecotoxicology : Acute toxicity tests on Daphnia magna (48-hour LC₅₀) and algal growth inhibition assays (OECD 201). Compare results to QSAR predictions for chlorinated silanes .
- Long-Term Fate : Model partitioning coefficients (log Kₒw, log Kₐw) using EPI Suite™ to predict bioaccumulation potential .
Data Contradiction Analysis
Q. Why do studies report varying catalytic efficiencies for this compound in hydrosilylation reactions?
- Root Causes :
- Catalyst Deactivation : Trace moisture in solvents can poison platinum catalysts, reducing yield. Use Karl Fischer titration to confirm solvent dryness (<50 ppm H₂O) .
- Side Reactions : Competing hydrochlorination or oligomerization. Monitor via GC-MS for byproducts like dichloropropane .
Theoretical and Methodological Considerations
Q. How should researchers integrate this compound into organosilicon polymer frameworks?
- Synthetic Strategy :
- Copolymerization : React with tetraethoxysilane (TEOS) via sol-gel process (molar ratio 1:4) at 60°C.
- Crosslinking Density : Adjust using dynamic mechanical analysis (DMA) to correlate with mechanical properties .
- Characterization : Solid-state ²⁹Si NMR to quantify Q³ (crosslinked) vs. T² (branched) silicon environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
